molecular formula C23H23NO7 B5113601 2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B5113601
M. Wt: 425.4 g/mol
InChI Key: TVOORQJQVXRPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the dioxane ring and the introduction of the tert-butyl, methyl, and nitrophenyl groups. Common reagents used in the synthesis include tert-butyl alcohol, methyl iodide, and 4-nitrobenzyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with various enzymes and proteins. These interactions can lead to changes in biological activity and the modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Similar in structure but lacks the dioxane ring and nitrophenyl group.

    4-Nitrophenylmethanol: Contains the nitrophenyl group but lacks the dioxane ring and tert-butyl groups.

Uniqueness

2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and the presence of the dioxane ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-22(2,3)23(4)30-20(25)19(21(26)31-23)13-15-7-11-18(12-8-15)29-14-16-5-9-17(10-6-16)24(27)28/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOORQJQVXRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.